1-Bromo-2-(difluoromethoxy)-4-methoxybenzene
Description
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene (CAS: 1261552-32-2; molecular formula: C₈H₇BrF₂O₂) is a brominated aromatic compound featuring a benzene ring substituted with bromine, difluoromethoxy (–OCF₂H), and methoxy (–OCH₃) groups at positions 1, 2, and 4, respectively . This compound is a colorless to pale yellow liquid under standard conditions, with a molecular weight of 253.04 g/mol . Its structural uniqueness lies in the combination of electron-withdrawing (bromine, difluoromethoxy) and electron-donating (methoxy) groups, which influence its reactivity and applications in organic synthesis.
Key applications include its role as an intermediate in palladium-catalyzed direct arylations, where it facilitates regioselective coupling with heteroarenes such as benzothiophenes and imidazo[1,2-a]pyridines, yielding products in high yields (79–93%) . The difluoromethoxy group enhances electrophilicity at the bromine-bearing carbon while maintaining steric accessibility, making it valuable in cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIACGHIYOAPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261552-32-2 | |
| Record name | 1-bromo-2-(difluoromethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethoxy)-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed:
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene has garnered attention for its potential use in the development of pharmaceutical compounds. Its structural characteristics suggest possible applications in creating antibacterial and anticancer agents. The presence of fluorine atoms in the compound enhances biological activity and metabolic stability.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 1-bromo-2-(difluoromethoxy)-4-methoxybenzene exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that fluorinated aromatic compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Bromine; triethylamine; DCM; 0-20°C for 1.33h | 79% |
| Coupling Reaction | n-BuLi in dry ether at -78°C | 100% |
These reactions illustrate the compound's utility in forming new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .
Material Science
In material science, 1-bromo-2-(difluoromethoxy)-4-methoxybenzene is explored for its potential use in creating functional materials such as polymers and coatings. The incorporation of fluorinated groups can impart unique properties like enhanced chemical resistance and thermal stability.
Case Study: Polymer Development
Fluorinated compounds are often used to develop high-performance polymers due to their low surface energy and hydrophobicity. Research has demonstrated that polymers synthesized from fluorinated monomers exhibit superior properties compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism by which 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of 1-bromo-2-(difluoromethoxy)-4-methoxybenzene, a comparative analysis with structurally related brominated aromatics is provided below.
Table 1: Structural and Functional Comparison
Key Findings :
Electron Effects: The difluoromethoxy group (–OCF₂H) in the target compound provides moderate electron-withdrawing effects, enhancing Br electrophilicity without significant steric hindrance. Methoxy (–OCH₃) at position 4 donates electron density via resonance, balancing the electron-withdrawing effects of Br and –OCF₂H .
Steric Considerations :
- Compounds with bulky substituents (e.g., –CH=CHPh in 1-bromo-4-methoxy-2-(1-phenylethenyl)benzene) show reduced reactivity in arylations due to steric hindrance . The target compound’s linear –OCF₂H group minimizes such effects .
Reactivity in Pd-Catalyzed Reactions: The target compound achieves 79–93% yields in direct arylations with heteroarenes, comparable to its 4-(difluoromethoxy) analog (77% yield) . This contrasts with 2-bromo-4'-methoxyacetophenone, where the ketone group redirects reactivity toward nucleophilic substitutions rather than cross-couplings .
Physical State: The liquid state of 1-bromo-2-(difluoromethoxy)-4-methoxybenzene at room temperature facilitates handling in synthetic workflows, unlike solid analogs like 2-bromo-5-methoxyphenyl(4-chlorophenyl)methanone (mp 76–78°C) .
Functional Group Synergy: Fluorine substitution (e.g., in 1-bromo-2-(difluoromethoxy)-4-fluorobenzene) further increases electrophilicity but may reduce solubility in nonpolar solvents .
Biological Activity
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article explores the compound's mechanisms of action, biological interactions, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
1-Bromo-2-(difluoromethoxy)-4-methoxybenzene features a benzene ring substituted with a bromine atom, a difluoromethoxy group (-O-CHF₂), and a methoxy group (-O-CH₃). The presence of these functional groups imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrF₂O₂ |
| Molecular Weight | 251.05 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | 3.5 |
The biological activity of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene is closely linked to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity due to the electronegative fluorine atoms, which can facilitate stronger interactions through hydrogen bonding and dipole-dipole interactions. This property is particularly beneficial in drug design, where enhanced metabolic stability and bioavailability are desired.
In pharmaceutical contexts, the compound may serve as an intermediate in synthesizing other biologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties .
Antimicrobial Activity
Research indicates that halogenated compounds similar to 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene exhibit significant antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in vitro. In cell line studies, derivatives of similar structures have shown antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported around 226 μg/mL . These findings suggest that further investigation into the specific effects of 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene on cancer cell proliferation is warranted.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of structurally related compounds:
- Study on Bromodomain Inhibition : A related compound demonstrated selective inhibition against bromodomain proteins, which are implicated in cancer progression. The study provided insights into the binding affinities and selectivity profiles of halogenated compounds in targeting these proteins .
- Synthesis of Fluorinated Aromatics : Research highlighted the synthesis of fluorinated aromatic compounds, emphasizing their enhanced bioactivity due to fluorine substitution. The study noted that such modifications could lead to improved pharmacokinetic properties.
- Toxicological Assessments : Toxicological evaluations indicated that certain derivatives exhibit low toxicity towards mammalian cells while maintaining antimicrobial efficacy, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
